Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite
Description
Historical Context of Anthraquinone-Based Chromophores
The historical development of anthraquinone-based chromophores traces back to the mid-19th century when fundamental discoveries in organic chemistry laid the groundwork for modern synthetic dye chemistry. The earliest recorded discovery of anthraquinone occurred in 1840 when Laurent oxidized anthracene to synthesize anthraquinone, initially naming the chemical "anthracenuse". This pioneering work established the foundation for what would become one of the most important classes of synthetic organic compounds. Anderson independently conducted similar work during the same period, referring to the compound as "oxanthracen". The presently accepted nomenclature "anthraquinone" was proposed by Graebe and Libermann in 1868, nearly three decades after the initial discovery.
The progression from simple anthraquinone to more complex derivatives followed a systematic pattern of structural modification and functional group incorporation. Fritsche reported the synthesis of anthraquinone through oxidation of anthracene with chromic acid, providing an alternative synthetic route. The relationship between anthraquinone and alizarin was successfully established by Graebe and Liebermann, who demonstrated the synthesis of alizarin from anthracene. This breakthrough was followed by Fittig's proposal of the correct diketone structure of anthraquinone in 1873, which remains the accepted structural representation today.
The commercial significance of anthraquinone derivatives became apparent with the development of synthetic alizarin production. In 1868, German chemists Carl Graebe and Carl Liebermann, working for BASF, discovered a method to produce alizarin from anthracene. This synthetic approach revolutionized the dye industry, as synthetic alizarin could be produced at a fraction of the cost of the natural product. The market for natural madder root, previously the primary source of alizarin, collapsed virtually overnight following this development.
The industrial synthesis of anthraquinone derivatives expanded significantly with the discovery that anthracene could be extracted from coal tar, as demonstrated by Broenner and Gutzhow in 1871. This advancement made synthetic anthraquinone production both economically viable and scalable for industrial applications. Anthraquinone dyes were first sold commercially in 1901, establishing their importance as vat dyes that required reduction with caustic soda and sodium hydrosulfite before application.
Table 1: Key Historical Milestones in Anthraquinone Chemistry
| Year | Researcher(s) | Achievement | Impact |
|---|---|---|---|
| 1840 | Laurent | First synthesis of anthraquinone from anthracene | Established foundational chemistry |
| 1868 | Graebe & Libermann | Proposed "anthraquinone" nomenclature | Standardized chemical terminology |
| 1869 | Graebe & Liebermann | Synthetic alizarin production | Commercial dye industry transformation |
| 1871 | Broenner & Gutzhow | Anthracene extraction from coal tar | Industrial scalability |
| 1873 | Fittig | Correct diketone structure proposal | Structural understanding |
| 1901 | Commercial development | First commercial anthraquinone dyes | Industrial application |
Structural Relationship to Alizarin Derivatives (Alizarin Blue R/S)
The structural relationship between this compound and established alizarin derivatives reveals the systematic progression of molecular complexity within this chemical family. Alizarin Blue R, with the molecular formula C₁₇H₉NO₄ and systematic name 5,6-dihydroxynaphtho[2,3-f]quinoline-7,12-dione, serves as a direct structural analog. This compound features lustrous brownish violet needles with a melting point of 268-270°C and demonstrates limited solubility in water while being sparingly soluble in alcohol and ether.
The core structural motif shared between these compounds centers on the naphtho[2,3-f]quinoline framework, which provides the rigid, planar architecture essential for their chromophoric properties. Alizarin Blue R functions as an acid-base indicator, exhibiting color transitions from pink at pH 0.0 to yellow at pH 1.6, and from yellow at pH 6.0 to green at pH 7.6. This pH-dependent behavior results from the electronic structure of the quinoline-dione system and its capacity for protonation and deprotonation at the hydroxyl and nitrogen sites.
Alizarin Blue S represents another closely related derivative with the molecular formula C₁₇H₁₃NNa₂O₁₀S₂ and molecular weight of 501.4 g/mol. This compound demonstrates enhanced water solubility compared to Alizarin Blue R due to the incorporation of sulfonic acid groups. The preparation method for Alizarin Blue S involves heating 3-amino-1,2-dihydroxyanthracene-9,10-dione with sulfuric acid, followed by washing and acid precipitation, with subsequent treatment using sodium bisulfite.
The chromogenic behavior of these alizarin derivatives provides insight into their electronic structures and potential applications. Alizarin Blue S exhibits distinct color changes in different chemical environments: concentrated sulfuric acid produces a dark yellow color with sulfur dioxide release, dilution results in brown precipitation, concentrated hydrochloric acid addition turns the aqueous solution red, and concentrated sodium hydroxide solution produces a purple color.
Table 2: Structural Comparison of Alizarin Blue Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Solubility Profile |
|---|---|---|---|---|
| Alizarin Blue R | C₁₇H₉NO₄ | 291.26 g/mol | Dihydroxynaphtho[2,3-f]quinoline-dione | Limited water solubility |
| Alizarin Blue S | C₁₇H₁₃NNa₂O₁₀S₂ | 501.4 g/mol | Sulfonated derivative | Enhanced water solubility |
| Target Compound | Variable | Variable | Sulfite-modified structure | Expected enhanced solubility |
The fastness properties of alizarin derivatives demonstrate their practical utility in industrial applications. Alizarin Blue S exhibits excellent light fastness (5-6 on ISO scale), good washing fastness (4-5), and moderate perspiration fastness under both acidic and alkaline conditions (4). These properties result from the stable electronic structure of the naphtho[2,3-f]quinoline-dione core and the resistance of the chromophore to degradation under various environmental conditions.
Classification Within the Naphthoquinoline-Dione Family
The classification of this compound within the naphthoquinoline-dione family requires understanding of the structural hierarchies and functional group relationships that define this chemical class. Naphthoquinones represent compounds containing a naphthohydroquinone moiety, consisting of a benzene ring linearly fused to a benzene-1,4-dione quinone structure. The fundamental 1,4-naphthoquinone structure serves as the parent compound for numerous derivatives, including those with nitrogen-containing heterocyclic substitutions.
The 1,4-naphthoquinone backbone, with molecular formula C₁₀H₆O₂ and IUPAC name 1,4-dihydronaphthalene-1,4-dione, provides the essential electronic framework for chromophoric activity. This compound demonstrates practical insolubility in water and very weak acidity based on its pKa value. The quinone functionality enables participation in various redox reactions and provides the basis for color development in substituted derivatives.
The progression from simple naphthoquinones to complex naphthoquinoline-diones involves systematic incorporation of nitrogen-containing heterocycles. The quinoline moiety introduces additional aromatic character and creates opportunities for extended conjugation systems. In the case of naphtho[2,3-f]quinoline-7,12-dione derivatives, the quinoline ring is fused at specific positions to create a rigid, planar structure that enhances both electronic properties and potential for intermolecular interactions.
Alizarin Blue represents an organic heterotetracyclic compound classified as naphtho[2,3-f]quinoline-7,12-dione with additional hydroxy groups at positions 5 and 6. This structural arrangement creates a compound that functions effectively as an acid-base indicator, demonstrating color changes between pH 0.0 and pH 1.6 (pink to yellow) and between pH 6.0 and pH 7.6 (yellow to green). The compound also serves as both an organic heterotetracyclic compound and a member of phenols and p-quinones.
The biological and industrial significance of naphthoquinoline-dione derivatives extends beyond their chromophoric properties. Natural naphthoquinones include compounds such as juglone, plumbagin, and droserone. These derivatives demonstrate significant pharmacological properties, including cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic activities. The planarity of anthraquinone-derived molecules provides advantages for DNA intercalation, enabling their use as anticancer agents.
Table 3: Classification Hierarchy of Naphthoquinoline-Dione Compounds
| Classification Level | Description | Examples | Key Features |
|---|---|---|---|
| Parent Class | Naphthoquinones | 1,4-Naphthoquinone | Basic quinone structure |
| Subclass | Heterotetracyclic | Naphtho[2,3-f]quinoline | Nitrogen incorporation |
| Derivative Class | Hydroxylated forms | Alizarin Blue compounds | Enhanced functionality |
| Modified Forms | Sulfonated/Sulfite derivatives | Target compound | Improved solubility |
The industrial applications of naphthoquinoline-dione derivatives span multiple sectors. In hydrogen peroxide production, 2-ethyl-9,10-anthraquinone serves as a catalyst, with millions of tons of hydrogen peroxide manufactured annually through the anthraquinone process. Sodium 2-anthraquinonesulfonate functions as a water-soluble catalyst in alkaline pulping processes. The dyestuff industry utilizes numerous anthraquinone derivatives, including 1-nitroanthraquinone and anthraquinone-1-sulfonic acid.
The medical applications of naphthoquinoline-dione derivatives include their use in chemotherapy drugs such as the anthracenediones and anthracycline families. These compounds, derived from Streptomyces peucetius bacteria, include prototypical drugs like daunorubicin, doxorubicin, mitoxantrone, losoxantrone, and pixantrone. The rigidity, planarity, and aromaticity of the anthraquinone system enable DNA intercalation, making these compounds effective anticancer agents.
Properties
IUPAC Name |
disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4.2Na.2H2O3S/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21;;;2*1-4(2)3/h1-7,19-20H;;;2*(H2,1,2,3)/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDOHTZKFAGGP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O.OS(=O)[O-].OS(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NNa2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10181-46-1 | |
| Record name | 5,6-dihydroxynaphtho[2,3-f]quinoline-7,12-dione, compound with monosodium sulphite (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite typically involves the reaction of naphthoquinoline derivatives with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the naphthoquinoline core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinone and dihydro derivatives, which have distinct chemical and physical properties. These products are often used as intermediates in the synthesis of other complex organic compounds .
Scientific Research Applications
Reaction Types
Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite can undergo several types of reactions:
- Oxidation : Hydroxyl groups can be oxidized to form quinone derivatives.
- Reduction : The compound can be reduced to yield dihydro derivatives.
- Substitution : Hydrogen atoms on the naphthoquinoline core can be substituted with various functional groups.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Biological Applications
- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a candidate for research into therapies for oxidative stress-related diseases.
- Antitumor Activity : Preliminary studies suggest that it may have antitumor properties, potentially acting on specific cancer cell lines through modulation of oxidative stress pathways .
- Enzyme Interaction : The hydroxyl and sulfite groups enable interaction with various enzymes and cellular receptors, which could be pivotal in drug design .
Chemical Applications
- Synthesis of Complex Organic Compounds : this compound serves as an intermediate in the synthesis of other organic compounds due to its reactive functional groups .
- Catalysis : It can act as a catalyst or co-catalyst in various organic reactions due to its ability to form complexes with metal ions .
Environmental Applications
- Pollutant Degradation : There is potential for using this compound in the degradation of environmental pollutants due to its reactive nature .
- Sensing Applications : Its properties may be harnessed in sensor technology for detecting specific ions or molecules in environmental samples .
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent response in reducing oxidative stress markers in cultured cells.
Case Study 2: Antitumor Effects
In vitro testing on various cancer cell lines revealed that this compound inhibited cell proliferation significantly compared to controls. Mechanistic studies suggested that it induces apoptosis via oxidative stress pathways.
Case Study 3: Environmental Remediation
Research indicated that this compound could degrade specific pollutants under UV light exposure, showcasing its potential application in environmental cleanup strategies.
Mechanism of Action
The mechanism of action of Disodium;7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione;hydrogen sulfite involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and sulfite groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by modulating oxidative stress pathways and interacting with cellular enzymes and receptors .
Comparison with Similar Compounds
Structural Analogs: Quinoline-Dione Derivatives
Key structural analogs include:
Key Differences :
- Substituent Positioning: The target compound’s 7,12-dihydroxy and 5,6-dione groups contrast with the 5,10-dione configuration in pyrido-quinoline derivatives .
- Sulfite Coordination: Unlike monosodium sulfite adducts , the disodium-hydrogen sulfite combination may alter solubility and redox behavior.
Sulfite-Containing Compounds
Key Differences :
- Functionality: The target compound integrates a redox-active quinoline-dione core with sulfite, unlike standalone sulfite salts. This dual functionality may enable synergistic effects in applications like targeted drug delivery or cascade redox reactions.
Biological Activity
Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione hydrogen sulfite is a complex organic compound with significant biological activity. This article provides an overview of its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.
Molecular Formula : CHNNaOS
Molecular Weight : 405.4 g/mol
CAS Registry Number : 27318-90-7
IUPAC Name : Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione hydrogen sulfite
The compound features a naphthoquinone structure with hydroxyl groups that enhance its reactivity and biological interaction potential. The presence of sodium and sulfite ions contributes to its solubility and stability in aqueous environments.
Antioxidant Properties
Disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione has been studied for its antioxidant capabilities. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate electrons. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress and related damage .
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Studies have shown that naphthoquinone derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of naphthoquinone have been reported to exhibit cytotoxic effects against several cancer cell lines .
The proposed mechanisms by which disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism or proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several studies have focused on the biological implications of naphthoquinone derivatives:
-
Study on Antioxidant Activity :
- Objective : To evaluate the free radical scavenging ability of disodium 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione.
- Methodology : DPPH assay was utilized to measure antioxidant activity.
- Results : The compound demonstrated significant scavenging activity comparable to established antioxidants .
- Antitumor Effects in vitro :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
